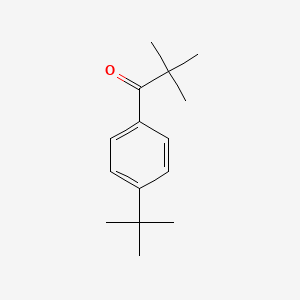

p-Tert-butylpivalophenone

Description

p-Tert-butylpivalophenone (CAS: 22583-66-0) is an aromatic ketone with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol . Structurally, it features a pivaloyl group (2,2-dimethylpropanoyl) attached to a benzene ring substituted with a tert-butyl group at the para position. This compound is notable for its steric hindrance due to the bulky tert-butyl and pivaloyl moieties, which significantly influence its chemical reactivity and physical properties.

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-14(2,3)12-9-7-11(8-10-12)13(16)15(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISXBXYWRHTLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177109 | |

| Record name | p-Tert-butylpivalophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-66-0 | |

| Record name | p-Tert-butylpivalophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tert-butylpivalophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of p-Tert-butylpivalophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses tert-butylbenzene and pivaloyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of p-Tert-butylpivalophenone follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Des Réactions Chimiques

Oxidative Transformations of Aryl Ketones

While p-tert-butylpivalophenone is not explicitly mentioned, aryl ketones are known to undergo oxidation, reduction, and cross-coupling reactions. For example:

-

Oxidation : TBHP-mediated oxidation of aryl alkanes to aryl ketones has been reported using ruthenium catalysts (e.g., [(pymox-Me₂)RuCl₂]⁺) in water at room temperature . Similar conditions might oxidize p-tert-butylpivalophenone’s alkyl side chains.

-

Reduction : Hydrogenation of aromatic ketones (e.g., p-tert-butylphenol derivatives) to cyclohexanol analogs is documented , suggesting possible ketone-to-alcohol reduction pathways.

Radical-Mediated Reactions

Radical mechanisms involving tert-butyl groups are prevalent in the literature:

-

Cross-Dehydrogenative Coupling (CDC) : Copper(II)/TBHP systems enable CDC reactions between aldehydes and alkylbenzenes to form benzylic esters . Such conditions may facilitate α-functionalization of p-tert-butylpivalophenone’s ketone moiety.

-

Peroxidation : Tetrabutylammonium iodide (TBAI) catalyzes dioxygenation of dienes with hydroperoxides , hinting at potential peroxide formation via radical intermediates.

Functionalization of tert-Butyl-Substituted Aromatics

Key insights from p-tert-butylphenol chemistry (structurally analogous):

-

Electrophilic Aromatic Substitution : The electron-donating tert-butyl group directs substituents to para/ortho positions. For p-tert-butylpivalophenone, electrophilic attack could occur at the aromatic ring’s activated sites.

-

Demethylation/Dealkylation : Bismuth(III) oxide or TBHP systems oxidize alkylarenes to ketones or carboxylic acids , which may apply to the tert-butyl or pivaloyl groups.

Degradation Pathways

Microbial degradation studies of 4-tert-butylphenol reveal:

-

Enzymatic Cleavage : Bacterial strains (e.g., Sphingobium TIK-1) hydroxylate tert-butylphenol to 4-tert-butylcatechol, followed by side-chain degradation to 3,3-dimethyl-2-butanone . Similar pathways might metabolize p-tert-butylpivalophenone’s pivaloyl group.

Thermochemical Data

While direct data for p-tert-butylpivalophenone is absent, thermochemical properties of p-tert-butylphenol suggest:

| Property | Value (p-tert-butylphenol) | Potential Relevance to p-tert-butylpivalophenone |

|---|---|---|

| Boiling Point | 507 K | Higher due to increased molecular weight |

| Heat of Vaporization (ΔvapH°) | 67.9 kJ/mol | Comparable volatility trends |

| Enthalpy of Sublimation (ΔsubH°) | 89.4 kJ/mol | Solid-state stability considerations |

Applications De Recherche Scientifique

Photoinitiation in Polymer Chemistry

Photoinitiators are substances that absorb light and initiate polymerization processes, crucial for the production of coatings, adhesives, and inks. p-Tert-butylpivalophenone is particularly effective as a photoinitiator in UV-curable systems.

- Mechanism of Action : Upon exposure to UV light, TBPP generates free radicals that initiate the polymerization of monomers, leading to the formation of cross-linked polymer networks. This process is essential for creating durable and resistant materials.

- Advantages : TBPP exhibits high efficiency under UV light, leading to rapid curing times and improved mechanical properties of the final product. Its stability and low volatility make it suitable for various applications without significant evaporation during processing.

Stabilizer in Material Science

TBPP serves as an antioxidant and stabilizer in various materials, particularly plastics and rubber.

- Role as an Antioxidant : The compound helps prevent oxidative degradation of polymers, thus extending their lifespan and maintaining their mechanical properties. It acts by scavenging free radicals produced during thermal processing or environmental exposure.

- Applications : Commonly used in the formulation of polyolefins and other thermoplastics, TBPP enhances thermal stability and resistance to discoloration, making it valuable in consumer goods such as packaging materials.

Therapeutic Applications

Recent studies have suggested potential therapeutic applications for p-tert-butylpivalophenone due to its antioxidant properties.

- Oxidative Stress Mitigation : Research indicates that TBPP may protect cells from oxidative stress-related damage by enhancing the activity of endogenous antioxidant enzymes. This property could be beneficial in treating conditions associated with oxidative damage, such as neurodegenerative diseases.

- Case Studies : In vitro studies have demonstrated that TBPP can reduce cell apoptosis induced by oxidative agents, suggesting a protective role against cellular damage. Further research is needed to explore its efficacy in vivo.

Comparative Data Table

The following table summarizes key properties and applications of p-tert-butylpivalophenone compared to other common photoinitiators:

| Property/Application | p-Tert-butylpivalophenone | Benzoin Methyl Ether | Camphorquinone |

|---|---|---|---|

| Type | Photoinitiator | Photoinitiator | Photoinitiator |

| Curing Method | UV Light | UV Light | Visible Light |

| Efficiency | High | Moderate | High |

| Stability | Excellent | Moderate | Good |

| Applications | Coatings, Adhesives | Coatings | Dental Materials |

Mécanisme D'action

The mechanism of action of p-Tert-butylpivalophenone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The tert-butyl and pivaloyl groups influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Pivalophenones

2-Methylpivalophenone

- Structure: A pivalophenone derivative with a methyl group at the ortho position instead of tert-butyl.

- Reactivity: In -methylpivalophenone reacts with tert-butyllithium to yield o-tolyl-tert-butyl carbinol (63% yield) and a spiro isomer (23% yield) under mild conditions (-40°C to room temperature). The ortho-methyl group introduces moderate steric hindrance, allowing efficient nucleophilic addition .

- Contrast with p-Tert-butylpivalophenone: The para-tert-butyl group in p-Tert-butylpivalophenone would likely reduce reaction yields due to increased steric bulk, necessitating harsher conditions for similar transformations.

4-Tert-butylacetophenone

- Structure : Substitutes the pivaloyl group with an acetyl moiety.

- Key Differences: The smaller acetyl group reduces steric hindrance, making this compound more reactive in Friedel-Crafts or nucleophilic addition reactions compared to p-Tert-butylpivalophenone.

Isomeric Compounds (C₁₅H₂₂O)

Several compounds share the molecular formula C₁₅H₂₂O but differ structurally and functionally (Table 1) :

| Compound Name | CAS Number | Functional Group | Structure Type | Applications |

|---|---|---|---|---|

| p-Tert-butylpivalophenone | 22583-66-0 | Aromatic ketone | Substituted benzene | Organic synthesis |

| Rotundone | 18374-76-0 | Cyclic ketone | Sesquiterpene | Flavoring (pepper) |

| Africanone | 90851-05-1 | Cyclic ketone | Bicyclic terpenoid | Fragrance industry |

- Structural Impact: Rotundone and Africanone are terpenoid ketones with bicyclic frameworks, leading to distinct volatility and solubility compared to the aromatic p-Tert-butylpivalophenone. These differences make them suitable for flavor/fragrance applications, whereas p-Tert-butylpivalophenone’s rigidity favors use in synthetic chemistry.

Other tert-Butyl-Substituted Aromatic Compounds

2,6-Di-tert-butyl-4-methylphenol

- Structure: A phenolic compound with two tert-butyl groups at ortho positions and a methyl group at para.

- Comparison: Unlike p-Tert-butylpivalophenone, this compound is a phenol derivative with antioxidant properties, widely used as a stabilizer in polymers . The absence of a ketone group reduces its reactivity in nucleophilic additions.

Data Table: Key Properties and Reactivity

Research Findings and Gaps

- Synthesis: highlights methodologies for substituted pivalophenones, but direct data on p-Tert-butylpivalophenone’s synthesis are lacking. Its preparation likely mirrors 2-methylpivalophenone’s route, with adjustments for steric challenges .

- Analytical Data: emphasizes polymer characterization techniques (e.g., pyrolysis-GC/MS), which could be adapted to study p-Tert-butylpivalophenone’s thermal stability or degradation products.

- Structural Similarity Tools: As per , computational tools can identify analogs like 2,6-Di-tert-butyl-4-methylphenol, aiding in predicting reactivity or applications .

Activité Biologique

p-Tert-butylpivalophenone (TBPP) is a compound that has garnered attention in various fields due to its potential biological activities. This article aims to explore the biological activity of TBPP, focusing on its mechanisms, effects on cellular processes, and implications for health and safety. The information presented is derived from a review of diverse scientific literature, including case studies and experimental findings.

Chemical Structure and Properties

p-Tert-butylpivalophenone is an organic compound characterized by its pivaloyl group and tert-butyl substituent. Its chemical structure can be represented as follows:

This compound is primarily used in the synthesis of polymers and as a photoinitiator in UV-curable coatings. Its unique structure contributes to its reactivity and biological interactions.

Antioxidant Properties

TBPP exhibits significant antioxidant properties, which are critical in mitigating oxidative stress in biological systems. Studies suggest that TBPP can scavenge free radicals, thereby protecting cells from oxidative damage. For instance, it has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to reduced lipid peroxidation in various cell types.

Cytotoxic Effects

Research indicates that TBPP may have cytotoxic effects on certain cell lines. A study examining the viability of human melanoma cells exposed to TBPP revealed a dose-dependent decrease in cell viability, particularly at concentrations exceeding 250 µM. This suggests that while TBPP may have protective effects at lower doses, higher concentrations could induce cellular stress and apoptosis through mechanisms involving oxidative stress and the activation of apoptotic pathways .

Hormonal Activity

There is evidence suggesting that TBPP may act as an endocrine disruptor. Compounds with similar structures have been associated with hormonal imbalances due to their ability to mimic estrogenic activity. This raises concerns regarding the potential reproductive toxicity of TBPP, necessitating further investigation into its effects on hormonal pathways.

Case Studies

- Case Study on Melanocyte Sensitivity : A study focused on human melanocytes demonstrated that exposure to TBPP resulted in increased expression of heat shock proteins (HSP70), indicating a cellular stress response. The study found that melanocytes treated with TBPP showed significant upregulation of apoptosis-related markers, highlighting the compound's potential role in sensitizing cells to apoptosis under oxidative conditions .

- Toxicological Assessment : A comprehensive toxicological assessment indicated that while acute toxicity levels for TBPP are low, chronic exposure could lead to skin sensitization and irritation. Notably, patch tests revealed varying concentrations of allergenic compounds derived from TBPP formulations, emphasizing the need for careful monitoring in occupational settings .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.